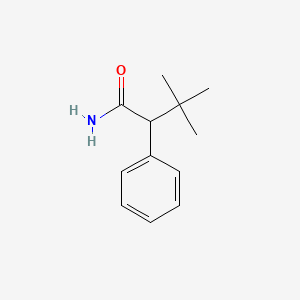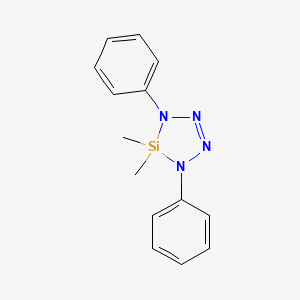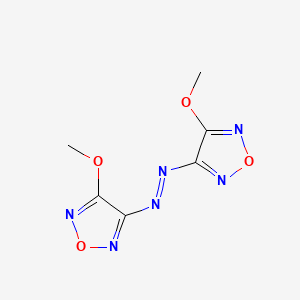![molecular formula C16H16N2O B14334853 1-(1-Methylcyclopropyl)-2-[(Z)-phenyl-NNO-azoxy]benzene CAS No. 111725-85-0](/img/no-structure.png)
1-(1-Methylcyclopropyl)-2-[(Z)-phenyl-NNO-azoxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Methylcyclopropyl)-2-[(Z)-phenyl-NNO-azoxy]benzene is a complex organic compound with a unique structure that includes a cyclopropyl group and an azoxybenzene moiety
Métodos De Preparación
The synthesis of 1-(1-Methylcyclopropyl)-2-[(Z)-phenyl-NNO-azoxy]benzene involves several steps. One common method includes the reaction of 1-methylcyclopropylbenzene with nitrosobenzene under specific conditions to form the azoxy compound. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity.
Análisis De Reacciones Químicas
1-(1-Methylcyclopropyl)-2-[(Z)-phenyl-NNO-azoxy]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the azoxy group to an amine or other reduced forms.
Substitution: The benzene ring can undergo electrophilic substitution reactions, introducing different functional groups. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(1-Methylcyclopropyl)-2-[(Z)-phenyl-NNO-azoxy]benzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Comparación Con Compuestos Similares
Similar compounds to 1-(1-Methylcyclopropyl)-2-[(Z)-phenyl-NNO-azoxy]benzene include:
1-Phenyl-1-methylcyclopropane: Lacks the azoxy group, making it less reactive in redox reactions.
Azoxybenzene: Does not have the cyclopropyl group, affecting its overall structure and reactivity. The uniqueness of this compound lies in its combined structural features, which provide distinct chemical and biological properties.
Propiedades
| 111725-85-0 | |
Fórmula molecular |
C16H16N2O |
Peso molecular |
252.31 g/mol |
Nombre IUPAC |
[2-(1-methylcyclopropyl)phenyl]-oxido-phenyliminoazanium |
InChI |
InChI=1S/C16H16N2O/c1-16(11-12-16)14-9-5-6-10-15(14)18(19)17-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3 |
Clave InChI |
DFVLBEYKRMACLE-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC1)C2=CC=CC=C2[N+](=NC3=CC=CC=C3)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-{3-Chloro-4-[(6-ethoxypyridazin-3-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14334776.png)







